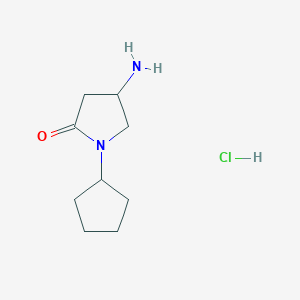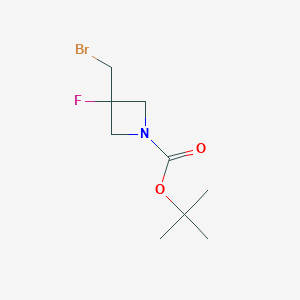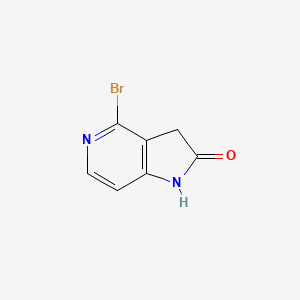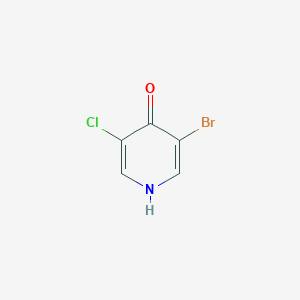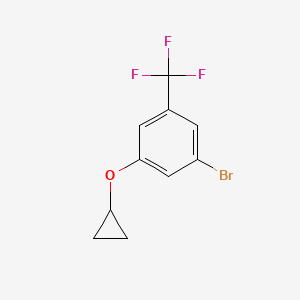
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a cyclopropoxy group. The molecular weight of this compound is 281.07 .Physical And Chemical Properties Analysis
“1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene” is a colorless liquid. It is insoluble in water but soluble in most organic solvents. The molecular weight of this compound is 281.07 .Scientific Research Applications
Aryne Route to Naphthalenes
Research has explored the generation of arynes from bromo-(trifluoromethoxy)benzenes, including compounds structurally similar to 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene. Arynes, such as 1,2-dehydro-(trifluoromethoxy)benzenes, are generated from corresponding bromo compounds and can be intercepted with furan to produce cycloadducts, leading to naphthalenes and naphthols. These compounds have potential applications in synthesizing complex organic structures and materials (Schlosser & Castagnetti, 2001).
Functionalized Benzenes via Diels-Alder Reactions
Functionalized 1,2-bis(trimethylsilyl)benzenes, derived from reactions involving bromo- and other functional groups, serve as key starting materials for benzyne precursors, Lewis acid catalysts, and luminophores. Efficient routes to these compounds open avenues for creating complex organic molecules with specific electronic and optical properties (Reus et al., 2012).
Indeno[1,2-c]chromenes Synthesis
The palladium-catalyzed reaction of 1-Bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols leads to indeno[1,2-c]chromenes. This method efficiently introduces molecular complexity and diversity from readily available materials, highlighting the potential for synthesizing novel organic compounds with unique properties (Pan et al., 2014).
Trifluoromethylated Cyclopropanes
A novel method for obtaining trifluoromethylated polyfunctionalized cyclopropanes involves reacting 2-bromo-3,3,3-trifluoropropene with active methylenes. This approach, potentially applicable to derivatives of 1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene, offers high stereoselectivity and opens pathways for synthesizing compounds like (+/-)-trans-trifluoronorcoronamic acid, relevant in medicinal chemistry and materials science (Jiang et al., 2003).
properties
IUPAC Name |
1-bromo-3-cyclopropyloxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPFCSYYYLEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

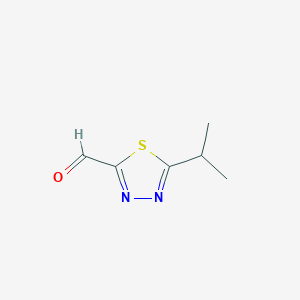
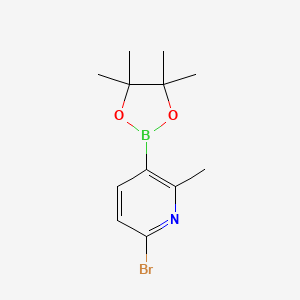
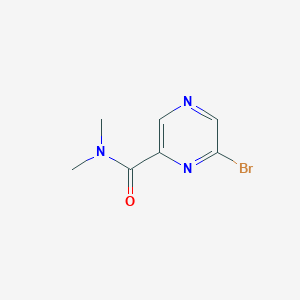
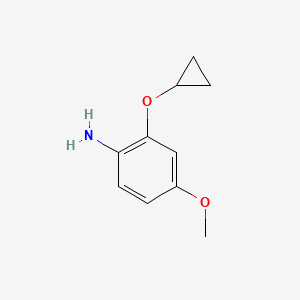
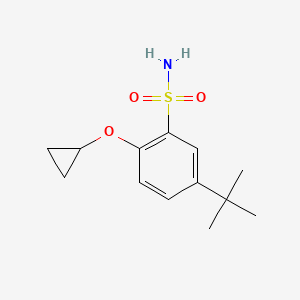
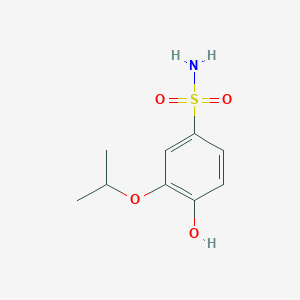
![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)
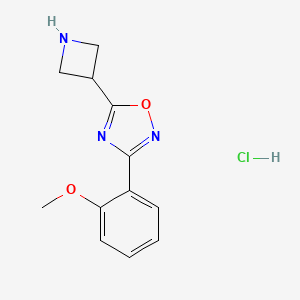
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine](/img/structure/B1379007.png)
![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)
